Indobufen, chemically known as 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid, is a synthetic compound classified as a platelet aggregation inhibitor. [, ] It is primarily investigated in scientific research for its ability to interfere with platelet function and thrombus formation, making it a subject of interest in cardiovascular research. [, ]
Indobufen acts by reversibly inhibiting the cyclooxygenase enzyme, specifically the cyclooxygenase-1 (COX-1) isoform. [, , , ] This inhibition primarily targets platelets, leading to a decrease in the production of thromboxane A2 (TXA2), a potent stimulator of platelet aggregation and vasoconstriction. [, , , ] Unlike aspirin, its inhibitory effect on COX-1 is reversible and non-competitive. []
This mechanism distinguishes it from other antiplatelet agents like ticlopidine, which function independently of the arachidonic acid metabolic cascade. [] While Indobufen's primary target is platelet COX-1, studies indicate a potential for suppressing monocyte COX-2 activity at therapeutic plasma concentrations, unlike aspirin, which can only transiently inhibit COX-2 at very high concentrations. []
Peripheral Vascular Disease: Studies indicate Indobufen improves walking distances and microcirculatory parameters in patients with peripheral vascular disease and intermittent claudication. [, , , ] It has shown greater efficacy than aspirin in improving pain-free and global walking distances in these patients, with fewer side effects. [, ]
Coronary Artery Disease: Research suggests Indobufen may be effective in preventing reocclusion of coronary artery bypass grafts, similar to the combination of aspirin and dipyridamole. [, ] It has also been investigated for its potential to reduce the incidence of restenosis after coronary artery bypass grafting, showing similar efficacy to aspirin combined with clopidogrel. []
Cerebrovascular Disease: Indobufen has been investigated for its potential in preventing secondary thrombotic events following transient ischemic attack or mild stroke. [, , ] It has also shown promise in migraine prophylaxis, possibly due to its ability to inhibit platelet aggregation. [, ]
Hemodialysis: Research suggests Indobufen can significantly reduce platelet activation and thrombus formation on hemodialysis membranes. [, ]
Deep Venous Thrombosis: Studies have explored Indobufen's role in preventing deep venous thrombosis (DVT) in patients with acute myocardial infarction, indicating comparable efficacy to acenocoumarol. [] It has also shown promise in the prophylaxis of recurrent DVT when used alone or in combination with graduated elastic compression stockings. []
Cerebral Ischemia-Reperfusion Injury: Recent in vivo and in vitro studies suggest Indobufen might exert neuroprotective effects against cerebral ischemia-reperfusion injury. The mechanism is proposed to involve the suppression of pyroptosis, a form of programmed cell death, through the regulation of the NF-κB/Caspase-1/GSDMD pathway. []
Detailed Synthesis Analysis: Exploring and optimizing the synthesis of Indobufen, including enantioselective synthesis of the more potent d-enantiomer, could improve its therapeutic potential. [, ]
Clinical Trials for Novel Applications: The promising results in preclinical studies warrant further investigation of Indobufen in larger, well-designed clinical trials for conditions like cerebral ischemia-reperfusion injury and chronic kidney disease. [, ]
Drug Interactions: Further research is needed to fully understand the potential interactions of Indobufen with other drugs, particularly those metabolized via similar pathways. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: